molecular formula C15H10O4S B2588788 3-(phenylsulfonyl)-2H-chromen-2-one CAS No. 78440-45-6

3-(phenylsulfonyl)-2H-chromen-2-one

Cat. No.: B2588788
CAS No.: 78440-45-6
M. Wt: 286.3
InChI Key: BAAOATZUIZTXHO-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone core with a phenylsulfonyl group attached, making it a valuable molecule in various scientific research fields.

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various biochemical reactions due to its structural features . The chromen-2-one core can interact with enzymes, proteins, and other biomolecules, while the phenylsulfonyl group can enhance these interactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Similar compounds have been shown to exhibit changes in their effects over time, including variations in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-(phenylsulfonyl)-2H-chromen-2-one at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

The compound’s activity or function may be influenced by its localization to specific compartments or organelles, potentially directed by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-2H-chromen-2-one typically involves the reaction of chromen-2-one with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products Formed

The major products formed from these reactions include various sulfone, sulfide, and substituted derivatives of the original compound.

Scientific Research Applications

3-(Phenylsulfonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulfonyl)-3-phenyloxaziridine: Known for its use in oxidation reactions.

    3-Phenylsulfonylindole: Used in the synthesis of indole derivatives.

    Phenylsulfonyl-1,2,3-triazole: Employed in click chemistry and other synthetic applications.

Uniqueness

3-(Phenylsulfonyl)-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4S/c16-15-14(10-11-6-4-5-9-13(11)19-15)20(17,18)12-7-2-1-3-8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAOATZUIZTXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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